![molecular formula C24H33NO9 B561703 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 106445-25-4](/img/structure/B561703.png)
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
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Overview
Description
Scientific Research Applications
Synthesis of Potential Inhibitors
A study highlights the synthesis of different C-glycoside mimetics, including analogs of glycosylphosphates and glycosyl amino acids, which are crucial for developing potential inhibitors of carbohydrate-processing enzymes. These compounds are synthesized from a C-2-deprotected α-C-glucopyranoside, indicating the role of glucopyranoside derivatives in creating enzyme inhibitors that could have significant implications in treating various diseases by targeting carbohydrate-processing enzymes (Cipolla, La Ferla, & Nicotra, 1997).
Pharmacological Activities and Analytical Aspects
Another aspect of research focuses on the pharmacological activities and analytical aspects of compounds like tectoridin, a glycoside with a glucopyranoside moiety. This compound has been found to exhibit anti-inflammatory, anti-platelet, anti-angiogenic, and hepatoprotective activities, among others. Such studies underscore the therapeutic potential of glucopyranoside derivatives in medicine, emphasizing their role in healthcare systems (Patel, 2022).
Chemical Diversity and Distribution of Glucosinolates and Isothiocyanates
Research on the chemical diversity and distribution of glucosinolates and isothiocyanates among plants provides insights into the role of glucopyranoside derivatives in plant metabolism and their potential applications in agriculture and food science. This area of study may offer novel approaches to enhancing plant resistance to pests and diseases, as well as developing new natural products for human consumption (Fahey, Zalcmann, & Talalay, 2001).
Cyclodextrins and Their Uses
Cyclodextrins, another class of cyclic oligosaccharides based on glucopyranose subunits, have found extensive applications in pharmaceuticals, food and nutrition, and chemical industries due to their ability to form host–guest type inclusion complexes. This review emphasizes the versatile benefits and applications of cyclodextrins, highlighting their potential in modifying the properties of materials with which they complex (Sharma & Baldi, 2016).
Mechanism of Action
Target of Action:
The primary target of this compound is the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). It inhibits HCV RNA replication by acting as a competitive inhibitor of the RdRp. Specifically, the 5′-triphosphate form of this compound interferes with the viral RNA synthesis process, acting as a nonobligate chain terminator .
Mode of Action:
The compound’s interaction with the HCV RdRp involves competitive inhibition. It competes with natural nucleotides during RNA synthesis, disrupting the elongation process. As a nonobligate chain terminator, it prevents further RNA strand extension, effectively halting viral replication .
Biochemical Pathways:
The metabolism of this compound leads to the formation of another active metabolite: β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433). Cellular enzymes, including UMP-CMP kinase and nucleoside diphosphate kinase, phosphorylate RO2433 to its triphosphate form (RO2433-TP). Both RO2433-TP and the original compound’s triphosphate (PSI-6130 triphosphate) inhibit HCV RdRp, but PSI-6130 triphosphate is more potent .
properties
IUPAC Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO9/c1-32-18(27)12-6-4-2-3-5-9-13-33-24-19(21(29)20(28)17(14-26)34-24)25-22(30)15-10-7-8-11-16(15)23(25)31/h7-8,10-11,17,19-21,24,26,28-29H,2-6,9,12-14H2,1H3/t17-,19-,20-,21-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXURBAYRULXDR-RQKICWOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857978 |
Source
|
Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside | |
CAS RN |
106445-25-4 |
Source
|
Record name | Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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